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molecular formula C5H5ClO3S B1318951 5-Methylfuran-2-sulfonyl chloride CAS No. 69815-95-8

5-Methylfuran-2-sulfonyl chloride

Cat. No. B1318951
M. Wt: 180.61 g/mol
InChI Key: YNNRJWKCQVUBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987326B2

Procedure details

To a solution of hydroxylamine (0.92 mL of a 50% aqueous solution; 13.8 mmol) in THF (6 mL) and water (2 mL) cooled to 0° C. was added 5-methylfuran-2-sulfonyl chloride (1 g, 5.5 mmol) as a solution in THF (6 mL) dropwise so as to maintain the temperature below 10° C. The reaction was stirred for 5 minutes, after which time TLC (1:1 hexane:ethyl acetate (H:EA)) showed substantially complete consumption of the sulfonyl chloride. The reaction was diluted twice with 50 mL dichloromethane (DCM) and the organic portion was separated and washed with water (10 mL). The organic portion was dried over sodium sulfate, filtered and concentrated under reduced pressure. The product was chromatographed by silica gel chromatography eluting with heptanes:EtOAc followed by trituration with heptane to provide the title compound as a yellow solid (0.59 g, yield 61%). LC-MS tR=0.91 min; 1H NMR (DMSO, 500 MHz) 8 ppm 9.82 (1H, d, J=3.1 Hz), 9.64 (1H, d, J=3.2 Hz), 7.10 (1H, d, J=3.4 Hz), 6.36 (1H, d, J=3.4 Hz), 2.36 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].O.[CH3:4][C:5]1[O:9][C:8]([S:10](Cl)(=[O:12])=[O:11])=[CH:7][CH:6]=1.CCCCCC>C1COCC1.C(OCC)(=O)C>[OH:2][NH:1][S:10]([C:8]1[O:9][C:5]([CH3:4])=[CH:6][CH:7]=1)(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(O1)S(=O)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
consumption of the sulfonyl chloride
ADDITION
Type
ADDITION
Details
The reaction was diluted twice with 50 mL dichloromethane (DCM)
CUSTOM
Type
CUSTOM
Details
the organic portion was separated
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was chromatographed by silica gel chromatography
WASH
Type
WASH
Details
eluting with heptanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ONS(=O)(=O)C=1OC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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